7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are characterized by their bicyclic structure, which includes both imidazole and pyrazine rings. This specific compound features tert-butyl and ethyl substituents, which can influence its reactivity and biological activity.
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate can be classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It also falls under the category of dicarboxylates, which are esters or salts derived from dicarboxylic acids.
The synthesis of 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate can be achieved through various organic synthesis techniques. Common methods include:
The molecular structure of 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate features several key components:
The chemical reactivity of 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate can be influenced by its functional groups. Potential reactions include:
Technical details regarding these reactions can be found in literature focused on heterocyclic chemistry and organic synthesis methodologies .
The mechanism of action for compounds like 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate often involves interaction with biological targets such as enzymes or receptors.
Research into similar compounds has shown that they may act as inhibitors or modulators in biochemical pathways. For instance, studies have indicated potential activity against certain enzymes involved in cancer pathways or metabolic processes . The specific mechanism would depend on the compound's ability to bind to target sites effectively.
The physical and chemical properties of 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate include:
Physical property analyses such as melting point determination and solubility studies are essential for characterizing this compound further .
The applications of 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate span various scientific fields:
Imidazo[1,2-a]pyrazine derivatives represent a privileged scaffold in medicinal chemistry due to their unique bicyclic architecture and multifunctional capabilities. These nitrogen-bridged heterocycles consist of a five-membered imidazole ring fused to a six-membered pyrazine ring, creating a planar, electron-rich system that facilitates diverse molecular interactions. The specific compound 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate (CAS: 1350475-39-6) exemplifies this structural sophistication, featuring strategic substituents that optimize its drug-like properties [1].
The tert-butyloxycarbonyl (Boc) group at the 7-position provides steric protection of the carboxylate functionality while enhancing lipophilicity, as evidenced by its cLogP value of approximately 1.5. Simultaneously, the ethyl ester at the 3-position offers a synthetic handle for further derivatization through hydrolysis or transesterification reactions. The 8-methyl substituent introduces stereochemical complexity, creating a chiral center that influences conformational stability and target binding specificity. This combination of substituents yields a molecular weight of 309.36 g/mol and a polar surface area of 73.66 Ų, situating it firmly within drug-like chemical space [1] [9].
These bicyclic systems demonstrate exceptional hydrogen-bonding capacity through both ring nitrogen atoms and carbonyl oxygen atoms, enabling them to mimic peptide bonds or nucleotide components in biological targets. The delocalized π-electron system facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, while the bridgehead nitrogen can serve as a hydrogen bond acceptor in molecular recognition events. These properties collectively contribute to the scaffold's prevalence in protein-protein interaction inhibitors where planar, electron-rich systems are advantageous [3].
Table 1: Structural Features of Key Imidazo[1,2-a]pyrazine Derivatives
CAS Number | Molecular Formula | Molecular Weight | Core Substituents | Key Structural Features |
---|---|---|---|---|
1350475-39-6 | C₁₅H₂₃N₃O₄ | 309.36 | 7-O-tert-butyl, 3-O-ethyl, 8-methyl | Chiral center at C8, bifunctional carboxylate protection |
1330763-78-4 | C₁₄H₂₁N₃O₄ | 295.33 | 7-O-tert-butyl, 3-O-ethyl | Non-methylated, symmetrical hydrogen bonding capacity |
1053656-22-6 | C₁₄H₂₁N₃O₄ | 295.33 | 7-tert-butyl, 2-ethyl | Positional isomerism at carboxylate locations |
1359655-89-2 | C₁₄H₂₁N₃O₄ | 295.33 | 7-tert-butyl, 1-methyl, 3-methyl | C3 methyl group enhancing hydrophobic interactions |
Synthetic access to these derivatives typically involves condensation reactions between functionalized pyrazines and α-halo carbonyl precursors, followed by selective protection/deprotection strategies. The Boc protection is particularly valuable for nitrogen protection during synthetic elaboration, as demonstrated in the synthesis of tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 70700366), a key intermediate for Suzuki coupling reactions [8]. Cold-chain transportation is often recommended for these compounds due to the hydrolytic sensitivity of the ester functionalities [1].
The imidazo[1,2-a]pyrazine core has emerged as a versatile pharmacophore in targeted cancer therapy, particularly in kinase inhibition. Recent studies demonstrate that derivatives featuring acrylamide warheads can function as covalent inhibitors of cyclin-dependent kinases 12 and 13 (CDK12/13), which play crucial roles in transcription regulation and DNA damage response. The planar bicyclic system facilitates deep penetration into the adenine triphosphate (ATP)-binding pocket, while the C3/C7 carboxylate derivatives provide anchor points for interactions with catalytic residues [6].
Structure-activity relationship (SAR) studies reveal that the C3 position tolerates diverse electrophilic warheads, including acrylamides that undergo Michael addition with cysteine residues in the kinase domain. For example, compound 24 (CDK12 IC₅₀ = 15.5 nM) incorporates an acrylamide moiety that forms a covalent bond with Cys1039 in CDK12, confirmed through tandem mass spectrometry (MS/MS) analysis. Molecular docking shows the 2-aminopyrazole ring engages in hydrogen bonding with Met816 and Glu814 in the hinge region, while the imidazo[1,2-a]pyrazine core maintains optimal orientation within the hydrophobic pocket [6].
Table 2: Pharmacological Applications of Imidazo[1,2-a]pyrazine Derivatives
Biological Target | Inhibitor Example | IC₅₀/Activity | Mechanistic Action | Therapeutic Area |
---|---|---|---|---|
CDK12/Cyclin-K | Compound 24 | 15.5 nM | Covalent binding to Cys1039, hinge interaction | Triple-negative breast cancer |
JAK2 | Gandotinib analogs | <50 nM | Competitive ATP inhibition, allosteric modulation | Myeloproliferative disorders |
PI3K/mTOR | Dual pathway inhibitors | Low micromolar | Hinge region binding, hydrophobic pocket occupation | Solid tumors |
Sirtuin 1 (SIRT1) | Metabolic modulators | Not reported | Protein-protein interaction disruption | Metabolic disorders |
Beyond oncology, these scaffolds demonstrate polypharmacological potential. In metabolic disorders, they function as sirtuin activators by mimicking peptide substrates, potentially addressing insulin resistance pathways. The scaffold's isosteric relationship with purines enables binding to GABAₐ receptors, where structural analogs have shown anxiolytic activity through benzodiazepine site modulation. This receptor promiscuity stems from the scaffold's ability to adopt multiple binding conformations while maintaining the spatial relationship between hydrogen bond donors/acceptors [2] [10].
The structural plasticity of the imidazo[1,2-a]pyrazine core allows scaffold-hopping from related heterocycles. For instance, replacement of imidazo[1,2-a]pyridine with imidazo[1,2-a]pyrazine improves solubility parameters while maintaining target affinity, attributable to the additional nitrogen atom's impact on dipole moment and hydration potential. This bioisosteric advantage has been exploited in antiviral development, where derivatives inhibit rhinovirus replication by targeting viral uncoating or protease activity, overcoming limitations of earlier drug candidates like enviroxime [2].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0